2,6-dichloro-N-ethyl-N-phenylbenzamide
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Overview
Description
2,6-dichloro-N-ethyl-N-phenylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield corresponding oxides or amines .
Scientific Research Applications
2,6-dichloro-N-ethyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-phenylbenzamide
- 2,4-dichloro-N-ethyl-N-phenylbenzamide
- 3,6-dichloro-N-ethyl-2-methoxy-N-phenylbenzamide
Uniqueness
2,6-dichloro-N-ethyl-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,6-dichloro-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3 |
InChI Key |
FBVIMCKSWNDLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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